molecular formula C15H24N2O5 B12617337 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester

Katalognummer: B12617337
Molekulargewicht: 312.36 g/mol
InChI-Schlüssel: MZFKVBQHOBHGNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester (CAS: 894786-70-0) is a spirocyclic compound with the molecular formula C₁₄H₂₂N₂O₅ and a molecular weight of 298.33 g/mol . Key structural features include:

  • A 1,7-diazaspiro[4.4]nonane core.
  • A tert-butoxycarbonyl (Boc) protecting group at position 1.
  • A methyl ester on the acetic acid side chain.
  • A ketone at position 4.
  • (5R) stereochemistry .

Its physicochemical properties include a density of 1.29 g/cm³, boiling point of 501.2°C, and flash point of 256.9°C . The Boc and methyl ester groups enhance thermal stability and reduce volatility compared to analogs.

Eigenschaften

Molekularformel

C15H24N2O5

Molekulargewicht

312.36 g/mol

IUPAC-Name

tert-butyl 7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C15H24N2O5/c1-14(2,3)22-13(20)17-8-5-6-15(17)7-9-16(12(15)19)10-11(18)21-4/h5-10H2,1-4H3

InChI-Schlüssel

MZFKVBQHOBHGNE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)CC(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester typically involves the nucleophilic substitution reaction of cyclohexanone. The process begins with the acidification of cyclohexanone with tert-butanol to form an ester acid. This ester acid is then esterified using sulfite as the esterification reagent to yield the target compound .

Analyse Chemischer Reaktionen

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as a precursor for developing pharmaceutical agents, particularly those targeting neurological disorders. Its interaction with specific biological targets, such as sigma receptors, is crucial for modulating various signaling pathways involved in cellular functions like apoptosis and differentiation.

Case Studies:

  • Osteoclast Inhibition : Research indicates that derivatives of this compound effectively inhibit osteoclast activity, which is vital for treating osteoporosis. For instance, studies have shown that certain derivatives prevent bone loss without affecting osteoblast function in ovariectomized mice .
  • In Vivo Studies : A study involving a diazaspiro derivative demonstrated significant reductions in osteoclast activity while maintaining normal osteoblast function .

Chemical Synthesis

As a building block in synthesizing complex organic molecules, this compound is utilized extensively in organic chemistry. Its ability to undergo various chemical reactions allows for the modification of its structure to produce derivatives with potentially different properties and activities.

Reactions:

The compound can participate in several types of reactions, including:

  • Nucleophilic substitutions
  • Esterifications
  • Cycloadditions

These reactions facilitate the creation of novel compounds that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

Material Science

In material science, this compound's unique structural characteristics make it suitable for developing advanced materials. Its potential applications include:

  • Production of polymers
  • Development of coatings and adhesives

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. However, detailed studies are required to fully understand its metabolic pathways and excretion routes.

Wirkmechanismus

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Spiro Ring Size and Substitution Variations

a. 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester (CAS: 216864-20-9)
  • Molecular Formula : C₁₁H₁₈N₂O₃.
  • Key Differences: Larger spiro[4.5]decane ring vs. spiro[4.4]nonane. No Boc group; simpler substitution pattern.
  • Impact : Reduced molecular weight (226.27 g/mol) and altered conformational flexibility .
b. tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1)
  • Molecular Formula : C₁₂H₂₀N₂O₃.
  • Key Differences: Smaller spiro[3.5]nonane ring. Oxo group at position 2 instead of 5.
  • Impact : Increased steric hindrance and distinct electronic properties due to ring strain .
c. 2,7-Diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
  • Key Differences: Diaza groups at positions 2 and 7 (vs. 1 and 7).
  • Impact : Different pharmacokinetic profiles due to isomerism .

Functional Group Variations

a. 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane
  • Key Differences: Pyridinyl substituent replaces Boc and methyl ester. No ketone or ester groups.
b. (5S)-7-[(1S)-1-Phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one
  • Key Differences :
    • Bulky phenylethyl group instead of Boc.
    • (5S) stereochemistry vs. (5R).
  • Impact : Increased lipophilicity and enantiomer-specific bioactivity .

Stereochemical Variations

  • 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- (CAS: 894786-71-1): Enantiomer of the target compound. Density: 1.35 g/cm³, boiling point: 458.2°C . Stereochemistry influences metabolic stability and receptor binding .

Physicochemical Properties

Property Target Compound 1,7-Diazaspiro[4.5]decane Analog (5R)-Enantiomer
Molecular Weight (g/mol) 298.33 226.27 298.33
Density (g/cm³) 1.29 N/A 1.35
Boiling Point (°C) 501.2 N/A 458.2
Flash Point (°C) 256.9 N/A 230.9

Pharmacological and Industrial Relevance

  • Target Compound : Used as an intermediate in drug discovery due to its balanced stability and reactivity .
  • Spiro[4.5]decane Analogs : Explored in kinase inhibitor development for oncology .
  • Enantiomers : Critical for chiral drug design; (5R) configuration may offer improved metabolic profiles .

Biologische Aktivität

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes two nitrogen atoms within a spirocyclic framework, which may influence its interactions with biological targets such as enzymes and receptors.

The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of its structure to yield derivatives with varied biological activities. The presence of the acetic acid moiety and the methyl ester group enhances its chemical reactivity and potential bioactivity.

1,7-Diazaspiro[4.4]nonane compounds have been shown to interact with sigma receptors (SRs), particularly the sigma-1 receptor (S1R). Upon activation, S1R dissociates from BiP (Binding immunoglobulin Protein) and translocates to the plasma membrane, where it interacts with various ion channels and G-protein-coupled receptors. This interaction can modulate several biochemical pathways relevant to cellular signaling and homeostasis .

Inhibition Studies

Research indicates that derivatives of diazaspiro compounds can inhibit osteoclast activity, which is significant for conditions such as osteoporosis. For example, specific derivatives have shown efficacy in preventing pathological bone loss without adversely affecting osteoblast numbers .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 1,7-Diazaspiro[4.4]nonane-7-acetic acid:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1,7-Diazaspiro[4.4]nonane-7-acetic acid Lacks dimethylethoxycarbonyl groupDifferent reactivityOsteoclast inhibition
2,7-Diazaspiro[3.5]nonane Different spirocyclic coreVariations in biological activityLimited studies
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Contains tert-butyl protecting groupDifferent chemical propertiesPotential enzyme inhibition

Case Studies

Several studies have highlighted the biological activities of this compound:

Pharmacokinetic Properties

The pharmacokinetics of 1,7-Diazaspiro[4.4]nonane derivatives are influenced by their molecular weight (approximately 154 Da) and structural modifications that affect their absorption, distribution, metabolism, and excretion (ADME) profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.